5-ヒドロキシ-7,8-ジメトキシフラバノン

説明

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one is a chemical compound with potential applications in medicinal chemistry due to its structural features. This compound, like its related chromanones, has been studied for various biological activities and synthetic pathways. The synthesis and characterization of such compounds contribute significantly to the understanding of their chemical and physical properties, which can be crucial for their application in drug design and development.

Synthesis Analysis

The synthesis of chromanones typically involves strategies that ensure the introduction of functional groups at specific positions on the chromanone skeleton. For example, the synthesis of related 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones involves the oxidation of chromones with iodobenzene diacetate in methanol, demonstrating a method to introduce hydroxy and methoxy groups onto the chromanone core (Prakash et al., 2009). Similarly, the preparation of novel 4-substituted isochroman-3-ones extends the synthetic methodologies for chromanone derivatives, showcasing the versatility in achieving desired substitutions (Khanapure & Biehl, 1990).

Molecular Structure Analysis

The molecular structure of chromanones, including (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, is characterized by X-ray crystallography and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, the crystal structure of a related compound, (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, reveals details about the conformation and the dihedral angles between rings, which are critical for understanding the compound's reactivity and interactions (Belguedj et al., 2015).

Chemical Reactions and Properties

Chromanones undergo various chemical reactions that modify their structure and properties. These reactions include halolactonization, hydroxylation, and others that introduce or transform functional groups, thereby altering the compound's chemical behavior and biological activity. The efficient sequential halolactonization-hydroxylation reaction of allenoic acids to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones demonstrates the types of transformations applicable to chromanone derivatives (Ma et al., 2004).

科学的研究の応用

植物と環境の相互作用

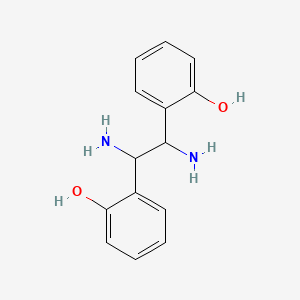

5-ヒドロキシ-7,8-ジメトキシフラバノンなどのフラボノイドは、植物の環境との相互作用に重要な役割を果たします。それらは、植物の環境ストレスに対する反応や他の生物との相互作用など、さまざまな生物学的活性に関与しています。 それらの抗酸化作用は特に重要であり、植物の保護と回復力に貢献しています {svg_1}.

抗酸化特性

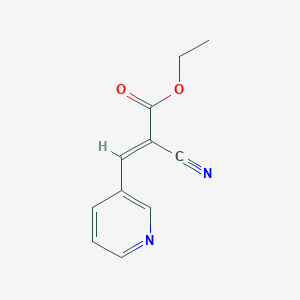

この化合物の強力な抗酸化特性は、フリーラジカルを中和し、細胞を酸化ストレスから保護するのに役立ちます。 この機能は、植物の健康にとってだけでなく、医学においても、特に酸化損傷によって引き起こされる病気の予防と治療に潜在的な用途があります {svg_2}.

除草活性

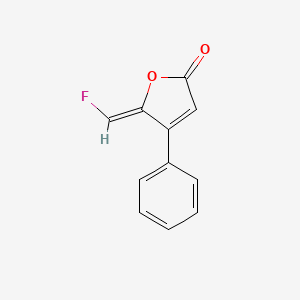

生物学的試験では、5-ヒドロキシ-7,8-ジメトキシフラバノンに関連するフラボノイドは、イヌビエなどの雑草に対して阻害活性があることが示されています。 これは、化学的除草剤に対する環境に優しい代替手段を提供する、天然除草剤としての潜在的な用途を示唆しています {svg_3}.

抗真菌効果

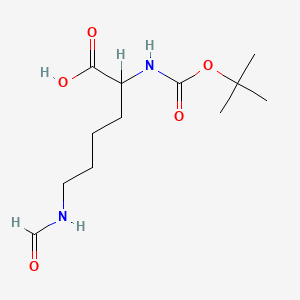

除草特性に加えて、この化合物は抗真菌効果を示しました。 これは、抗真菌剤または治療薬の開発に使用でき、特に農作物を真菌病原体から保護するために農業において有用です {svg_4}.

がん研究

5-ヒドロキシ-7,8-ジメトキシフラバノンと密接に関連する新規フラボノイドは、がんの多剤耐性に関係するヒトP-糖タンパク質の排出機能を阻害することが判明しました。 これは、特にがん細胞における薬物耐性を克服する、がん治療におけるその使用の可能性を開きます {svg_5}.

薬理学的調査

5-ヒドロキシ-7,8-ジメトキシフラバノンを含む、さまざまなフラボノイドの多様な化学構造と多様性は、それらを薬理学的調査の対象にします。 それらは、抗炎症、抗がん、神経保護効果などの潜在的な治療的用途について調査されています {svg_6}.

クロマトグラフィーによる分離

この化合物は、高速カウンターカレントクロマトグラフィー技術を使用して、正常に単離されています。 このアプリケーションは、さらなる薬理学的調査のための複雑な天然物の調製分離において不可欠です {svg_7}.

合成と構造活性相関

5-ヒドロキシ-7,8-ジメトキシフラバノンなどのフラボノイドの合成と構造活性相関の研究は、医薬品化学において重要です。 これらの関係を理解することで、標的生物学的活性を持つ新薬の設計と開発に役立ちます {svg_8}.

特性

IUPAC Name |

(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGMCCIECGDASG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313044 | |

| Record name | 7-O-Methyldihydrowogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113981-49-0 | |

| Record name | 7-O-Methyldihydrowogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113981-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyldihydrowogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5-hydroxy-7,8-dimethoxyflavanone, also known as 7-O-methylglabranin or (S)-5-hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, has the molecular formula C17H16O5 and a molecular weight of 296.3 g/mol. Key spectroscopic data includes characteristic peaks in its NMR spectra, which can be found in the literature. For a detailed analysis, refer to [, ].

A: This flavanone has been isolated from various plant species, particularly those belonging to the Polygonum, Tephrosia, Andrographis, and Glycyrrhiza genera. Notably, it has been found in Polygonum persicaria [], Uvaria scheffleri [], Andrographis paniculata [, , ], Tephrosia tinctoria [], Tarchonanthus camphoratus [], Juglans mandshurica [], and Glycyrrhiza glabra [, ].

A: Research indicates potential anti-inflammatory [], antifungal [], and cytotoxic activities []. It exhibited potent cytotoxicity against the human small cell lung cancer cell line (NCI-H187) [] and demonstrated moderate anti-leishmanial activities against Leishmania donovani [, ].

A: Studies suggest that it significantly inhibits the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages, a key pathway in inflammation []. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MIP-2, as well as nitric oxide [].

A: Yes, modifications to the flavanone core structure, particularly at the 5, 7, and 8 positions, have been shown to influence its biological activity. For instance, the presence of methoxy groups at positions 7 and 8 appears crucial for its anti-inflammatory activity [, ]. Further details on SAR studies can be found in [].

A: The synthesis and accumulation of 5-hydroxy-7,8-dimethoxyflavanone and other related flavone derivatives are characteristic of the Polygonum genus []. Their presence can aid in distinguishing this genus from others within the Polygonaceae family.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。